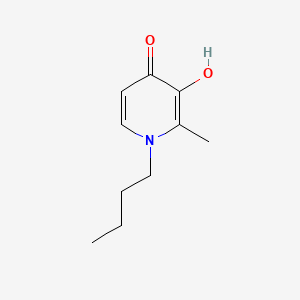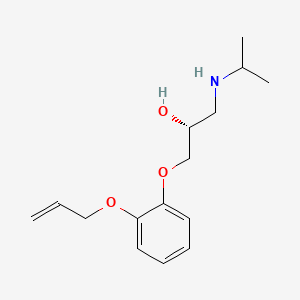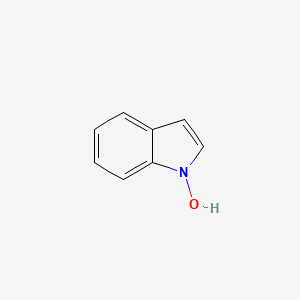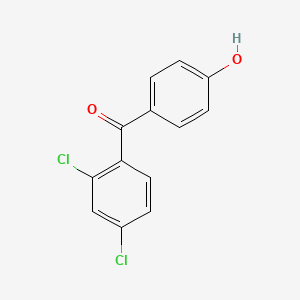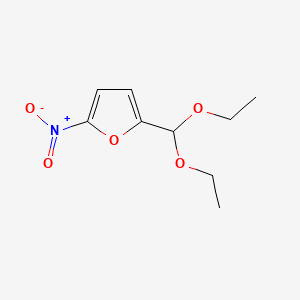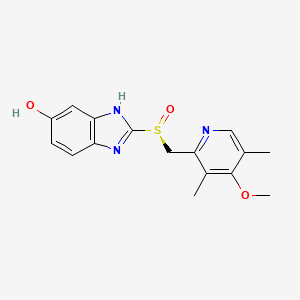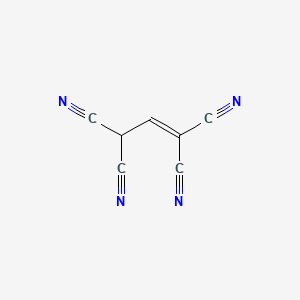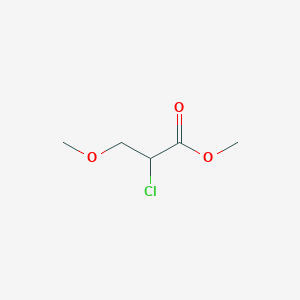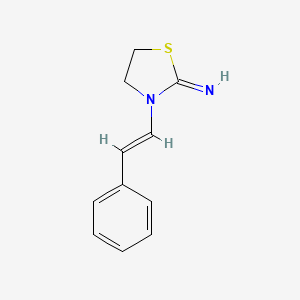
(S)-β-(2-丙基)-γ-丁内酯
描述
The compound is a type of lactone, which is a cyclic ester. Lactones are commonly found in many types of natural substances and are often used in polymer production . The “2-propyl” part suggests that a propyl group, a three-carbon alkyl substituent, is present . The “gamma-butyrolactone” part indicates that the lactone ring is a four-membered ring, which is part of the gamma-butyrolactone family .
Molecular Structure Analysis
Lactones, including gamma-butyrolactone, typically have a cyclic ester structure. The “2-propyl” part suggests that a propyl group is attached to the second carbon in the ring .
科学研究应用
1. 在电池技术中的应用
(S)-β-(2-丙基)-γ-丁内酯,γ-丁内酯的一种变体,在电池技术中具有应用。具体来说,γ-丁内酯 (GBL) 用作高能锂电池、铝电解电容器和双电层电容器的非水电解质中的溶剂。此类溶剂中的电导率和离子迁移率对于这些电池的效率至关重要 (Ue,1994)。
2. 与核酸的反应性
γ-丁内酯与其他内酯与核酸的反应性一直是研究的主题。已经发现,γ-丁内酯相对不活泼,表明其与鸟苷、RNA 和 DNA 等成分的反应性低。这种不活泼性可能与了解其与生物系统的相互作用有关 (Hemminki,1981)。
3. 在神经药理学中的作用
在神经药理学中,已经探索了源自 γ-丁内酯的含硫同系物作为神经药理学剂的潜力。这些衍生物因其惊厥和抗惊厥特性而受到研究,为针对神经系统疾病的新药开发提供了有趣的见解 (Levine, Ferrendelli, & Covey, 1986)。
4. 电喷雾电离质谱
已经使用电喷雾电离串联质谱分析了 γ-丁内酯衍生物。该技术有助于了解这些化合物的碎裂行为,这对于它们的结构鉴定和在各个科学领域的潜在应用至关重要 (Crotti 等人,2009)。
5. 抗惊厥药开发
α-取代的 γ-丁内酯,一类与 (S)-β-(2-丙基)-γ-丁内酯相关的化合物,代表了一类新的抗惊厥药。它们的结构和活性类似于已知的抗惊厥药乙琥胺,表明在治疗癫痫发作方面具有潜在应用 (Klunk, McKeon, Covey, & Ferrendelli, 1982)。
6. 对映选择性合成
β-取代的 γ-丁内酯的对映选择性合成,包括 (S)-β-(2-丙基)-γ-丁内酯等化合物,在生物活性化合物(如 GABA 衍生物)的合成中具有应用。这对于开发各种治疗剂至关重要 (Ok 等人,2007)。
作用机制
未来方向
The future directions for research on “(S)-beta-(2-propyl)-gamma-butyrolactone” would depend on its specific applications and properties. For example, if it has potential pharmaceutical applications, future research could focus on further elucidating its mechanism of action and conducting clinical trials .
属性
IUPAC Name |
(4S)-4-propan-2-yloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNENOHFJQWJE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454523 | |
| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-beta-(2-propyl)-gamma-butyrolactone | |
CAS RN |
53657-15-1 | |
| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

